molecular formula C11H7Cl2NO B6368051 6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111114-75-0

6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368051
M. Wt: 240.08 g/mol
InChI Key: OLJPWCQALHJENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% (6-DC-2-HOP) is a widely used chemical compound in the scientific research community. It is an organic compound that has a wide range of applications in various fields such as biochemistry, medicine, and pharmacology. It is a white, crystalline solid with a molecular weight of 221.3 g/mol and a melting point of 189-190°C. 6-DC-2-HOP is derived from the condensation of 3,5-dichlorophenol and 2-hydroxypyridine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(3,5-Dichlorophenyl)-2-hydroxypyridine involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with 2-hydroxybenzyl alcohol in the presence of a base to form the desired product.

Starting Materials
3,5-dichloropyridine-2-carbaldehyde, 2-hydroxybenzyl alcohol, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 3,5-dichloropyridine-2-carbaldehyde and 2-hydroxybenzyl alcohol in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain 6-(3,5-Dichlorophenyl)-2-hydroxypyridine in 95% yield.

Scientific Research Applications

6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% is used in a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, as well as in the development of new drugs. It is also used in the synthesis of organic compounds for use in biochemistry, medicine, and pharmacology. Additionally, 6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% is used in the synthesis of fluorescent dyes and other compounds used in analytical chemistry.

Mechanism Of Action

6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% is an organic compound that acts as a ligand for several proteins and enzymes. It binds to the active sites of these proteins and enzymes, altering their structure and activity. This binding action is used in the development of new drugs, as well as in the synthesis of pharmaceuticals.

Biochemical And Physiological Effects

6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% has been found to have several biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been found to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinase.

Advantages And Limitations For Lab Experiments

The use of 6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easily synthesized and purified. It is also a highly stable compound, which makes it suitable for long-term storage. Additionally, it can be used in a wide range of experiments, from biochemical studies to drug development.
However, there are some limitations to the use of 6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is a relatively toxic compound, and should be handled with care. Additionally, it is a relatively volatile compound, and should be stored in a cool, dry place. Finally, it is a relatively reactive compound, and should be handled with caution.

Future Directions

The use of 6-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% in scientific research has a wide range of potential applications and directions. It can be used in the development of new drugs, as well as in the synthesis of pharmaceuticals. Additionally, it can be used in the synthesis of organic compounds for use in biochemistry, medicine, and pharmacology. It can also be used in the synthesis of fluorescent dyes and other compounds used in analytical chemistry. Finally, it can be used in the development of new ligands for proteins and enzymes, which can be used to develop new drugs and pharmaceuticals.

properties

IUPAC Name

6-(3,5-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPWCQALHJENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683049
Record name 6-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111114-75-0
Record name 6-(3,5-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111114-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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